molecular formula C18H19N3O3S2 B11258607 5-(1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)-3-(m-tolyl)-1,2,4-oxadiazole

5-(1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)-3-(m-tolyl)-1,2,4-oxadiazole

Cat. No.: B11258607
M. Wt: 389.5 g/mol
InChI Key: SVNSNEKDYDXTLE-UHFFFAOYSA-N
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Description

3-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE is a complex organic compound that features a combination of heterocyclic structures, including oxadiazole and thiophene rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of amidoximes with carboxylic acids or their derivatives under acidic or basic conditions . The thiophene-2-sulfonyl group can be introduced through sulfonation reactions, where thiophene is treated with sulfonating agents such as sulfur trioxide or chlorosulfonic acid . The final step involves the coupling of the oxadiazole and thiophene-2-sulfonyl intermediates with piperidine under suitable conditions, often using coupling reagents like EDCI or DCC .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the recycling of solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

3-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and other proteins involved in disease pathways.

    Pathways Involved: Inhibition of key enzymes, modulation of receptor activity, and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents.

    Thiophene Derivatives: Compounds with thiophene rings and various functional groups.

Uniqueness

3-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE is unique due to its combination of oxadiazole and thiophene rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H19N3O3S2

Molecular Weight

389.5 g/mol

IUPAC Name

3-(3-methylphenyl)-5-(1-thiophen-2-ylsulfonylpiperidin-3-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C18H19N3O3S2/c1-13-5-2-6-14(11-13)17-19-18(24-20-17)15-7-3-9-21(12-15)26(22,23)16-8-4-10-25-16/h2,4-6,8,10-11,15H,3,7,9,12H2,1H3

InChI Key

SVNSNEKDYDXTLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3CCCN(C3)S(=O)(=O)C4=CC=CS4

Origin of Product

United States

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